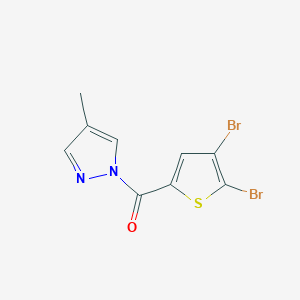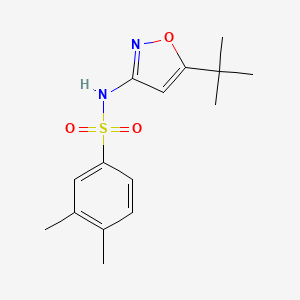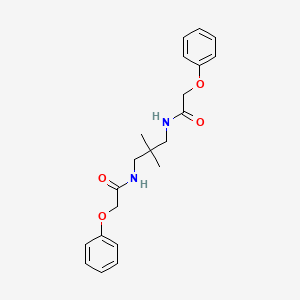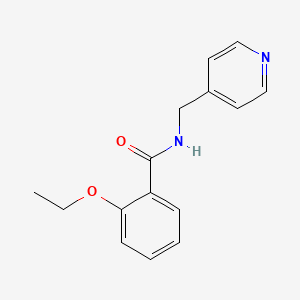
(4,5-dibromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4,5-Dibromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a synthetic organic compound that features a thiophene ring substituted with two bromine atoms and a pyrazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dibromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4,5-dibromothiophene.
Formation of Pyrazole Derivative: 4-methyl-1H-pyrazole is synthesized through the reaction of hydrazine with 4-methyl-3-pyrazolone.
Coupling Reaction: The final step involves coupling 4,5-dibromothiophene with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate and a coupling agent like palladium acetate to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science: Incorporated into polymers or other materials to impart specific properties, such as increased stability or conductivity.
Mechanism of Action
The mechanism of action of (4,5-dibromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity.
Similar Compounds:
(4-Bromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone: Similar structure but with only one bromine atom.
(4,5-Dichlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone: Chlorine atoms instead of bromine.
(4,5-Dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone: Lacks the methyl group on the pyrazole ring.
Uniqueness: The presence of two bromine atoms on the thiophene ring and a methyl group on the pyrazole ring makes this compound unique
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H6Br2N2OS |
|---|---|
Molecular Weight |
350.03 g/mol |
IUPAC Name |
(4,5-dibromothiophen-2-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H6Br2N2OS/c1-5-3-12-13(4-5)9(14)7-2-6(10)8(11)15-7/h2-4H,1H3 |
InChI Key |
DQWDYCCCGXUDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10977232.png)
![1-methyl-4-nitro-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10977243.png)
![Ethyl 3-methyl-5-[(1-phenylethyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B10977244.png)
![1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B10977249.png)


![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977265.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B10977275.png)

![Ethyl 4-cyano-3-methyl-5-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10977282.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10977288.png)
![3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977292.png)

